molecular formula C19H20F3N5O3 B2693175 2-{1-tert-butyl-4-methyl-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl}-N-[4-(trifluoromethoxy)phenyl]acetamide CAS No. 1172241-18-7

2-{1-tert-butyl-4-methyl-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl}-N-[4-(trifluoromethoxy)phenyl]acetamide

Cat. No.: B2693175
CAS No.: 1172241-18-7
M. Wt: 423.396
InChI Key: DPRCVVBDEGFFTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{1-tert-butyl-4-methyl-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl}-N-[4-(trifluoromethoxy)phenyl]acetamide is a highly potent and selective inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1). This compound has emerged as a critical pharmacological tool for investigating the molecular pathways of necroptosis, a form of programmed necrotic cell death. By specifically targeting the kinase activity of RIPK1, it effectively blocks the formation of the necrosome complex, a key step in the initiation of necroptotic signaling. This mechanism is particularly valuable for dissecting the contribution of necroptosis in various pathological contexts, as dysregulated cell death is a hallmark of many diseases. Research utilizing this inhibitor has provided significant insights into the role of RIPK1-driven necroptosis in inflammatory conditions, such as inflammatory bowel disease and rheumatoid arthritis, as well as in neurological disorders including Amyotrophic Lateral Sclerosis (ALS) and Alzheimer's disease. Its high selectivity profile minimizes off-target effects, making it an ideal compound for elucidating complex cell death pathways in vitro and in vivo. The primary research value of this molecule lies in its ability to help scientists distinguish necroptosis from apoptosis and other cell death mechanisms, thereby enabling the development of novel therapeutic strategies aimed at modulating cell survival and death in a precise manner.

Properties

IUPAC Name

2-(1-tert-butyl-4-methyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F3N5O3/c1-11-14-9-23-27(18(2,3)4)16(14)17(29)26(25-11)10-15(28)24-12-5-7-13(8-6-12)30-19(20,21)22/h5-9H,10H2,1-4H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPRCVVBDEGFFTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C2=C1C=NN2C(C)(C)C)CC(=O)NC3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F3N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-tert-butyl-4-methyl-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl}-N-[4-(trifluoromethoxy)phenyl]acetamide typically involves multiple steps. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This could include the use of specific boron reagents tailored for the reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2-{1-tert-butyl-4-methyl-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl}-N-[4-(trifluoromethoxy)phenyl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more oxidized form of the compound, while reduction could yield a more reduced form.

Scientific Research Applications

2-{1-tert-butyl-4-methyl-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl}-N-[4-(trifluoromethoxy)phenyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{1-tert-butyl-4-methyl-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl}-N-[4-(trifluoromethoxy)phenyl]acetamide involves its interaction with specific molecular targets. These targets could include enzymes or receptors that play a role in various biological pathways. The exact pathways and targets would depend on the specific application being studied .

Comparison with Similar Compounds

Key Observations :

  • The trifluoromethoxy group improves metabolic stability compared to non-fluorinated analogs but may reduce solubility due to increased hydrophobicity .
  • Tert-butyl substitution likely slows hepatic clearance relative to ethyl or methyl groups .

Analytical Characterization

NMR Spectroscopy

NMR data (e.g., chemical shifts in regions A and B) can differentiate structural analogs. For instance, shifts in regions corresponding to the pyridazin core (positions 29–36 and 39–44) would vary between pyridazin and pyrimidin derivatives, as seen in rapamycin analogs () .

Mass Spectrometry (MS/MS)

Molecular networking () reveals that compounds with similar fragmentation patterns (high cosine scores >0.8) share structural motifs. The target compound’s MS/MS profile would cluster with other pyrazolo-pyridazine/acetamide hybrids, aiding dereplication .

Crystallographic Insights

The SHELX system () is widely used for small-molecule crystallography. Refinement of the target compound’s structure would reveal conformational differences (e.g., tert-butyl orientation) impacting binding pocket compatibility .

Biological Activity

The compound 2-{1-tert-butyl-4-methyl-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl}-N-[4-(trifluoromethoxy)phenyl]acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This compound integrates structural motifs from both pyrazolo[3,4-d]pyridazine and phenylacetamide derivatives, which may confer a range of pharmacological properties.

Chemical Structure

The chemical structure of the compound is characterized by:

  • A pyrazolo[3,4-d]pyridazine core.
  • A tert-butyl and methyl substituent that may influence lipophilicity and biological interactions.
  • A trifluoromethoxy group that could enhance metabolic stability and bioactivity.

Biological Activity Overview

Research into the biological activity of this compound suggests several potential therapeutic applications. Here are key areas of interest:

Anticancer Activity

Studies have indicated that compounds with pyrazolo[3,4-d]pyridazine scaffolds exhibit significant anticancer properties. The mechanism of action is often linked to the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibitors targeting CDKs can lead to cell cycle arrest in cancer cells, thereby inhibiting tumor growth.

Study Findings
Barbuceanu et al. (2020)Demonstrated that pyrazolo derivatives can inhibit CDK activity and show promise in treating multiple myeloma.
Patent WO2018099952A1Described novel pyrazolo derivatives as potent inhibitors of CDKs with potential applications in cancer therapy.

Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory activity. Compounds with similar frameworks have been reported to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), providing a basis for their use in treating inflammatory diseases.

Antimicrobial Activity

Preliminary studies on related compounds have shown moderate to high antimicrobial activity against various pathogens, including bacteria and fungi. The presence of the trifluoromethoxy group may enhance the compound's interaction with microbial targets.

Case Studies

  • In Vitro Studies : Research involving the evaluation of this compound against various cancer cell lines has shown promising results, indicating significant cytotoxicity at micromolar concentrations.
  • Structure-Activity Relationship (SAR) : Investigations into the SAR of similar compounds suggest that modifications at the 1 and 6 positions of the pyrazolo ring can significantly alter biological activity, guiding future synthetic efforts.

Q & A

Basic Research Questions

Q. What experimental strategies are recommended for synthesizing this compound with high purity?

  • Methodology : Utilize multi-step synthetic routes involving condensation and cyclization reactions. For example, a bromoacetic acid tert-butyl ester intermediate can be coupled with pyridazine derivatives under controlled conditions (as seen in analogous syntheses) . Purification via preparative HPLC (e.g., C18 columns with acetonitrile/water gradients) ensures >95% purity, as validated in similar pyrazolo-pyridazine systems .

Q. How can structural characterization be rigorously performed?

  • Methodology : Combine high-resolution mass spectrometry (HRMS) for molecular formula confirmation, 1^1H/13^{13}C NMR for functional group analysis, and X-ray crystallography (if crystals are obtainable). For challenging stereochemical assignments, 2D NMR techniques (COSY, NOESY) are critical, as demonstrated in related pyridazinone derivatives .

Q. What in vitro assays are suitable for preliminary bioactivity screening?

  • Methodology : Use enzyme inhibition assays (e.g., kinase or protease targets) with fluorescence-based readouts. Dose-response curves (IC50_{50}) should be generated using at least three independent replicates to minimize variability. Reference protocols from structurally similar acetamide derivatives tested in kinase inhibition studies .

Advanced Research Questions

Q. How can computational chemistry optimize reaction pathways for this compound?

  • Methodology : Employ quantum chemical calculations (DFT or ab initio methods) to model reaction intermediates and transition states. The ICReDD framework integrates computational predictions with experimental validation, reducing trial-and-error approaches . For example, reaction path searches can identify energy barriers in cyclization steps, guiding solvent or catalyst selection .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) data?

  • Methodology : Perform systematic SAR studies by modifying substituents on the pyridazine and acetamide moieties. Use statistical tools (e.g., multivariate regression) to correlate electronic (Hammett constants) or steric (Taft parameters) effects with bioactivity. Contradictions in activity trends may arise from off-target interactions, necessitating proteome-wide profiling .

Q. How can AI enhance pharmacokinetic (PK) prediction for this compound?

  • Methodology : Train machine learning models on datasets of small-molecule PK parameters (e.g., clearance, volume of distribution). COMSOL Multiphysics simulations can model in vivo absorption dynamics, while AI-driven "smart laboratories" automate metabolite identification via LC-MS/MS . Cross-validate predictions with in vivo rodent studies to refine accuracy .

Data Contradiction Analysis

Q. How to address discrepancies between computational and experimental solubility data?

  • Methodology : Re-evaluate force field parameters in solubility simulations (e.g., COSMO-RS) and validate with experimental measurements in buffered solutions (pH 1–10). Discrepancies often arise from aggregation or polymorphic forms, which can be detected via dynamic light scattering (DLS) or powder XRD .

Q. Why do enzymatic assays show variable inhibition across replicates?

  • Methodology : Investigate assay conditions (e.g., ATP concentration in kinase assays) that may influence competitive vs. non-competitive inhibition. Use surface plasmon resonance (SPR) to measure binding kinetics (kon_{on}/koff_{off}) and confirm stoichiometry. Contradictions may indicate allosteric modulation or compound instability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.